3-amino-N-(4-ethoxyphenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide
Description
3-amino-N-(4-ethoxyphenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide is a thienoquinoline derivative characterized by a fused thiophene-quinoline core. Key structural features include:
- Ethoxy and methoxy substituents on the aryl rings, which are electron-donating groups (EDGs) that influence electronic properties and solubility.
- Carboxamide linkage at position 2, providing hydrogen-bonding capacity for target interactions.
Properties
IUPAC Name |
3-amino-N-(4-ethoxyphenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O4S/c1-5-36-19-12-8-17(9-13-19)31-27(34)26-25(30)24-22(16-6-10-18(35-4)11-7-16)23-20(32-28(24)37-26)14-29(2,3)15-21(23)33/h6-13H,5,14-15,30H2,1-4H3,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRQTXHYMPVZKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=C(C4=C(CC(CC4=O)(C)C)N=C3S2)C5=CC=C(C=C5)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(4-ethoxyphenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the thienoquinoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of substituents: Functional groups such as amino, ethoxy, and methoxy are introduced through nucleophilic substitution or electrophilic aromatic substitution reactions.
Carboxamide formation: The carboxamide group is typically introduced through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester, under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(4-ethoxyphenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups, such as nitro groups, to amines.
Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
3-amino-N-(4-ethoxyphenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-amino-N-(4-ethoxyphenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Table 2: Hypothetical Bioactivity Based on Substituents
Key Insights:
- Thiazole incorporation (A5) introduces a heterocyclic motif capable of π-π stacking or metal coordination, which is absent in the target compound .
- Fluorine’s role (): The 4-fluorophenyl group’s small size and high electronegativity could optimize pharmacokinetics compared to the target’s ethoxy group .
- Methoxy vs. methylsulfanyl (): The methylsulfanyl group in ’s compound increases lipophilicity, which might enhance membrane permeability but reduce solubility compared to methoxy .
Biological Activity
The compound 3-amino-N-(4-ethoxyphenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide (CAS No: 670271-25-7) is a thienoquinoline derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological implications of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a thienoquinoline core which is known for various biological activities. The presence of amino and carboxamide functional groups enhances its interaction with biological targets.
Antitumor Activity
Research indicates that derivatives of thienoquinoline compounds exhibit significant antitumor properties. For instance, studies have shown that certain thieno[2,3-b]quinoline derivatives can inhibit tumor cell proliferation effectively. The cytotoxic activity was assessed using various cancer cell lines, including breast cancer (MDA-MB-231) and non-small cell lung cancer (NCI-H1299). The compound demonstrated an IC50 value of less than 5 μM against these cell lines, indicating potent cytotoxic effects .
The proposed mechanism involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation. Specifically, compounds similar to 3-amino-N-(4-ethoxyphenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-thieno[2,3-b]quinoline have been reported to activate SHP1 (Src homology 2 domain-containing protein tyrosine phosphatase 1), leading to the inactivation of STAT3 (Signal Transducer and Activator of Transcription 3), a pathway often dysregulated in cancers .
Antimicrobial Activity
In addition to antitumor properties, thienoquinoline derivatives have shown promising antimicrobial activity. Studies have reported that these compounds can inhibit the growth of various bacterial strains and fungi. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial survival .
Anti-inflammatory Effects
Compounds in this class have also been evaluated for their anti-inflammatory properties. They exhibit the ability to downregulate pro-inflammatory cytokines and inhibit pathways such as NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells), contributing to their therapeutic potential in inflammatory diseases .
Case Studies
- Antitumor Efficacy : A study conducted by Elmongy et al. synthesized several thieno[2,3-b]quinoline derivatives and tested their cytotoxicity against MDA-MB-231 cells. The most potent derivative exhibited an IC50 value of 27.6 μM, demonstrating selective cytotoxicity compared to other compounds in the series .
- Antimicrobial Testing : Research on thienoquinoline derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 50 μg/mL depending on the specific derivative tested .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
